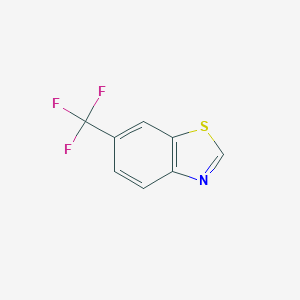

6-Trifluoromethylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNNISVPSQIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564279 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131106-70-2 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Trifluoromethylbenzothiazole: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-trifluoromethylbenzothiazole core is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties to molecules that have led to the development of a range of biologically active compounds. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, neuroprotection, and infectious diseases.

Synthesis of the Core Scaffold

The foundational building block for many derivatives is 2-amino-6-(trifluoromethyl)benzothiazole. A reliable method for its synthesis involves the thiocyanation of 4-(trifluoromethyl)aniline followed by cyclization. While specific protocols for the trifluoromethyl analog are proprietary, a well-established procedure for the closely related 2-amino-6-trifluoromethoxy-benzothiazole can be adapted.

Experimental Protocol: Synthesis of 2-amino-6-(trifluoromethyl)benzothiazole (Adapted)

This protocol is adapted from the synthesis of 2-amino-6-trifluoromethoxy-benzothiazole.[1] Researchers should optimize conditions for the trifluoromethyl analog.

Materials:

-

4-(trifluoromethyl)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid.

-

Bromination: Cool the mixture and slowly add a solution of bromine in glacial acetic acid dropwise over a period of one hour, maintaining a low temperature.

-

Reaction: Stir the mixture overnight at ambient temperature.

-

Precipitation: Pour the reaction mixture into a large volume of water.

-

Neutralization: Cool the resulting mixture in an ice bath and neutralize by the addition of ammonia solution.

-

Isolation: Separate the insoluble product by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield 2-amino-6-(trifluoromethyl)benzothiazole.

Applications in Drug Discovery

The this compound scaffold has been incorporated into a variety of compounds with diverse therapeutic applications.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Several this compound derivatives have been identified as potent inhibitors of key kinases implicated in cancer, such as c-MET, VEGFR-2, and Aurora kinases.

.

Signaling Pathway: c-MET/HGF Signaling

Caption: c-MET signaling pathway and the inhibitory action of this compound derivatives.

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by this compound derivatives.

Signaling Pathway: Aurora A Kinase in Mitosis

Caption: Role of Aurora A kinase in mitosis and its inhibition.

The following tables summarize the in vitro anticancer activity of various 6-substituted benzothiazole derivatives.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Cancer Cell Lines

| Compound | R1 | R2 | Cell Line | IC₅₀ (µM) | Reference |

| 20 | H | 4-Cl | HepG2 | 9.99 | [2] |

| 20 | H | 4-Cl | HCT-116 | 7.44 | [2] |

| 20 | H | 4-Cl | MCF-7 | 8.27 | [2] |

| 21 | 4-CH₃ | - | HepG2 | 10.34 | [2] |

| 21 | 4-CH₃ | - | HCT-116 | 11.21 | [2] |

| 21 | 4-CH₃ | - | MCF-7 | 12.14 | [2] |

| 25 | 4,7-diCH₃ | 4-phenoxyquinoline | MKN-45 | 0.01 | |

| 25 | 4,7-diCH₃ | 4-phenoxyquinoline | H460 | 0.06 | |

| 25 | 4,7-diCH₃ | 4-phenoxyquinoline | HT-29 | 0.18 |

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| 20 | VEGFR-2 | 0.15 | [2] |

| 21 | VEGFR-2 | 0.19 | [2] |

| 25 | c-MET | 0.0176 | |

| 25 | VEGFR-2 | 3.36 |

Neuroprotective Activity

Riluzole, a 2-amino-6-trifluoromethoxybenzothiazole, is an approved drug for amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.

Signaling Pathway: Neuroprotective Mechanism of Riluzole

References

An In-depth Technical Guide to 6-Trifluoromethylbenzothiazole: Chemical Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Trifluoromethylbenzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, characterization, and a detailed experimental protocol for the synthesis of this compound. All quantitative data are summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.

Chemical Structure and Properties

This compound consists of a benzene ring fused to a thiazole ring, with a trifluoromethyl group substituted at the 6-position of the benzothiazole core.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 316337-83-2 | |

| Appearance | Predicted to be a solid or liquid | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | [1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in public literature. However, based on the analysis of its structural analogues and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (H-2, H-4, H-5, H-7) are expected to appear in the range of δ 7.0-9.0 ppm. The proton at the 2-position (H-2) of the thiazole ring is expected to be the most deshielded. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The carbon at the 2-position of the thiazole ring will be significantly downfield. |

| ¹⁹F NMR | A singlet for the -CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring. For the isomeric 6-(Trifluoromethyl)benzo[d]isothiazole, a singlet is observed between δ -58 to -62 ppm.[1] |

| IR Spectroscopy | Characteristic peaks for C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), C-F stretching of the CF₃ group (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations are expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 203. For the isomeric 6-(Trifluoromethyl)benzo[d]isothiazole, the [M+H]⁺ ion is observed at m/z 204.1.[1] |

Synthesis of this compound

The synthesis of 2-unsubstituted benzothiazoles is typically achieved through the cyclization of the corresponding 2-aminothiophenol with a one-carbon electrophile. In the case of this compound, the key precursor is 2-amino-4-(trifluoromethyl)thiophenol. A common and effective method involves the reaction with triethyl orthoformate, which serves as a source of the C2-H of the benzothiazole ring.

Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 2-unsubstituted benzothiazoles from 2-aminothiophenols.

Materials:

-

2-Amino-4-(trifluoromethyl)thiophenol

-

Triethyl orthoformate

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for work-up, if necessary)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an excess of triethyl orthoformate (e.g., 3-5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a dilute solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Research

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a key building block for the synthesis of novel compounds with potential applications as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Kinase inhibitors

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway. Research in this area is ongoing, and the compound's structural similarity to known biologically active benzothiazoles suggests it may interact with various cellular targets.

An experimental workflow to investigate the biological activity of this compound would typically involve the following steps:

Caption: Drug discovery workflow for this compound.

This workflow illustrates the progression from the initial synthesis of the compound to its evaluation in biological systems, with iterative optimization to improve its therapeutic potential.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, predicted spectroscopic characteristics, and a robust synthetic protocol. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Analysis of 6-Trifluoromethylbenzothiazole: A Technical Guide for Structural Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural validation of 6-Trifluoromethylbenzothiazole. This document outlines the principles, experimental protocols, and data interpretation for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The information herein is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of benzothiazole derivatives in drug discovery and development.

Molecular Structure of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₄F₃NS. Its structure consists of a benzene ring fused to a thiazole ring, with a trifluoromethyl group substituted at the 6th position of the benzothiazole core. The structural integrity and purity of this compound are critical for its intended applications, necessitating thorough spectroscopic characterization.

Caption: Molecular Structure of this compound.

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 7.00 - 8.00 (m) | Aromatic Protons |

| ¹³C NMR | 110.0 - 160.0 | Aromatic and Heterocyclic Carbons |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

Table 2: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| 1350 - 1100 | Strong | C-F Stretch (from -CF₃) |

| ~850 | Strong | C-S Stretch |

Table 3: Representative Mass Spectrometry Data

| Technique | m/z | Assignment |

| EI-MS | 203 | [M]⁺ (Molecular Ion) |

| 134 | [M - CF₃]⁺ |

Table 4: Representative UV-Vis Spectroscopic Data

| Solvent | λ_max (nm) |

| Ethanol | ~250, ~290 |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound. These protocols can be adapted based on the specific instrumentation and experimental requirements.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei to be observed: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.

-

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[2]

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from impurities.

-

-

Data Acquisition: Introduce the sample into the ion source. The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

-

Data Acquisition: Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Place the cuvettes in the spectrophotometer and record the absorbance spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship between the different techniques for structural validation.

Caption: General Experimental Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectroscopic Techniques for Structural Validation.

Conclusion

The structural validation of this compound is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the molecular framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation pattern, and UV-Vis spectroscopy offers insights into the electronic structure. By employing the methodologies outlined in this guide, researchers can confidently ascertain the structure and purity of synthesized this compound, ensuring its suitability for further investigation and application in drug development and other scientific endeavors.

References

The Biological Versatility of 6-Trifluoromethylbenzothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

Compounds incorporating the 6-trifluoromethylbenzothiazole scaffold have emerged as a promising class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the trifluoromethyl group at the 6-position significantly influences the physicochemical properties of the benzothiazole core, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative activity data, and visual representations of signaling pathways are presented to facilitate further research and development in this area.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] The introduction of a trifluoromethyl (-CF3) group, a bioisostere for various functional groups, can profoundly impact a molecule's biological profile.[2] Specifically, the this compound moiety has been identified as a key pharmacophore in a variety of biologically active compounds. This guide aims to consolidate the current knowledge on these compounds, providing researchers and drug development professionals with a detailed technical resource.

Synthesis of this compound Derivatives

A common route for the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole, a key intermediate, involves the reaction of 4-(trifluoromethyl)aniline with potassium thiocyanate in the presence of bromine and acetic acid. This method, a variation of the Hugershoff reaction, provides a reliable pathway to the core scaffold.

Experimental Protocol: Synthesis of 2-amino-6-(trifluoromethyl)benzothiazole

This protocol is adapted from the synthesis of the structurally similar 2-amino-6-trifluoromethoxy-benzothiazole.[3]

Materials:

-

4-(Trifluoromethyl)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

-

Cool the mixture and slowly add a solution of bromine in glacial acetic acid dropwise over a period of one hour, maintaining a low temperature.

-

Stir the reaction mixture overnight at ambient temperature.

-

Pour the reaction mixture into a large volume of water.

-

Cool the resulting mixture in an ice bath and neutralize with ammonia solution.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 2-amino-6-(trifluoromethyl)benzothiazole.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, including those with trifluoromethyl and other related substitutions.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | 2-(4-aminophenyl)-6-fluorobenzothiazole | NCI-H522 (Non-small cell lung cancer) | 0.0223 | [4] |

| Compound 4 | Pyrimido[2,1-b]benzothiazole derivative | Multiple cell lines | Submicromolar | [4] |

| Compound 5 | 2-(4-hydroxyphenyl)-6-fluorobenzothiazole | MDA-MB-468 (Breast cancer) | 0.0691 | [4] |

| Compound 6c | Indole-thiazolidinedione-triazole hybrid | SKOV-3 (Ovarian cancer) | 7.84 | [5] |

| Compound 10 | Thiazole derivative | A549 (Lung adenocarcinoma) | 11.67 µg/mL | [6] |

| Compound 11 | Thiazole derivative | A549 (Lung adenocarcinoma) | 16.67 µg/mL | [6] |

Mechanism of Action: Targeting the EGFR Signaling Pathway

Several studies suggest that benzothiazole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][7][8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, promoting cell proliferation, survival, and migration.[7] Benzothiazole compounds can interfere with this signaling, leading to apoptosis and cell cycle arrest.

Caption: Inhibition of the EGFR signaling pathway by this compound compounds.

Experimental Protocols for Anticancer Activity Assessment

This protocol details the procedure for analyzing the phosphorylation status and expression levels of key proteins in the EGFR signaling cascade.[9][10][11][12][13]

Materials:

-

Cell culture reagents

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with the this compound compound at various concentrations for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody for the total form of the protein (e.g., anti-total-EGFR).

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound compounds using propidium iodide (PI) staining.[14][15][16][17]

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, remove the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.[18][19][20]

Materials:

-

Treated and untreated cells

-

JC-1 reagent

-

Assay buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the test compound. Include a positive control (e.g., CCCP) that depolarizes the mitochondrial membrane.

-

JC-1 Staining: Prepare a JC-1 staining solution and add it to the cells. Incubate at 37°C for 15-30 minutes.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives.

| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |

| Compound 4b | 6-substituted benzothiazole-based azo dye | Salmonella typhimurium | 25-50 | [21] |

| Compound 4b | 6-substituted benzothiazole-based azo dye | Klebsiella pneumoniae | 25-50 | [21] |

| Compound 41c | Benzothiazole-isatin derivative | Escherichia coli | 3.1 | [21] |

| Compound 41c | Benzothiazole-isatin derivative | Pseudomonas aeruginosa | 6.2 | [21] |

| Compound 43a | 7-methyl benzothiazole derivative | Staphylococcus aureus | ZOI: 21-27 mm | [21] |

| Compound 43b | 7-bromo benzothiazole derivative | Bacillus subtilis | ZOI: 21-27 mm | [21] |

ZOI: Zone of Inhibition

Mechanism of Action: Inhibition of Bacterial Enzymes

The antimicrobial activity of benzothiazole derivatives has been attributed to the inhibition of essential bacterial enzymes, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), which is involved in peptidoglycan biosynthesis.[21][22][23][24][25]

Caption: Inhibition of MurB enzyme by this compound compounds disrupts bacterial cell wall synthesis.

Experimental Protocols for Antimicrobial Screening

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microtiter plates

-

Test compound stock solution

-

Positive control antibiotic

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Certain benzothiazole derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[26][27][28]

Mechanism of Action: Modulation of Neuroprotective Pathways

The neuroprotective effects of benzothiazole-related compounds may be mediated through the activation of pro-survival signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, which can protect neurons from apoptosis and oxidative stress.[27]

Caption: Potential neuroprotective signaling pathway modulated by this compound compounds.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Neuroprotection

The LDH assay is used to quantify cytotoxicity and can be adapted to assess the neuroprotective effects of a compound against a neurotoxin.[29][30][31][32]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., MPP+ or 6-OHDA)

-

Test compound

-

LDH assay kit

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and pre-treat with the this compound compound for a specified time.

-

Induction of Neurotoxicity: Add a neurotoxin to the cells to induce cell death.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Assay: Perform the LDH assay on the supernatant according to the kit manufacturer's instructions. The amount of LDH released is proportional to the number of damaged cells. A decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the discovery and initial evaluation of the biological activity of novel this compound compounds.

Caption: General workflow for the discovery and evaluation of this compound compounds.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The compounds derived from this core exhibit significant anticancer, antimicrobial, and neuroprotective activities, often through the modulation of specific signaling pathways and enzymatic targets. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this exciting field. Further investigation and optimization of these compounds are warranted to translate their therapeutic potential into clinical applications.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. libra.article2submit.com [libra.article2submit.com]

- 3. prepchem.com [prepchem.com]

- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.origene.com [cdn.origene.com]

- 14. medicine.uams.edu [medicine.uams.edu]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. 101.200.202.226 [101.200.202.226]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jchr.org [jchr.org]

- 24. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. 2.8. LDH assay [bio-protocol.org]

The Rising Therapeutic Potential of 6-Trifluoromethylbenzothiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 6-position of this scaffold has garnered significant interest for its potential to enhance pharmacological properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of 6-trifluoromethylbenzothiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications

Derivatives of this compound are emerging as a promising class of anticancer agents. While specific data for this substitution is still developing, related halogenated benzothiazoles have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, is anticipated to enhance these anticancer properties.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives. It is important to note that data specifically for this compound derivatives is limited in publicly available literature; therefore, data for structurally related compounds, such as 6-fluorobenzothiazole derivatives, are included to provide a comparative context.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Fluorobenzothiazole Derivatives | Hydrazine-based Schiff base | HeLa (Cervical) | 2.41 | [1] |

| Hydrazine-based Schiff base | COS-7 (Kidney) | 4.31 | [1] | |

| 2,6-Disubstituted Benzothiazoles | Sulphonamide-based | MCF-7 (Breast) | 34.5 | [2] |

| Sulphonamide-based | HeLa (Cervical) | 44.15 | [2] | |

| Sulphonamide-based | MG63 (Osteosarcoma) | 36.1 | [2] | |

| Benzothiazole-pyrazole hybrids | C-6 methoxy and ortho-fluoro on phenyl ring | PC-3 (Prostate) | 0.1 - 0.15 | [1] |

| C-6 methoxy and ortho-fluoro on phenyl ring | 22Rv1 (Prostate) | 0.1 - 0.15 | [1] | |

| C-6 methoxy and ortho-fluoro on phenyl ring | MCF-7 (Breast) | 0.1 - 0.15 | [1] | |

| C-5 fluorine alone | - | 1.3 | [1] | |

| Dual-fluorinated C-5/C-6 | - | 0.23 | [1] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A key mechanism through which benzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by this compound derivatives can lead to the induction of apoptosis and suppression of tumor growth.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A generalized workflow for determining the anticancer activity of a compound using the MTT assay.

Anti-inflammatory Applications

Chronic inflammation is a key factor in the development and progression of numerous diseases. Benzothiazole derivatives have shown promise as anti-inflammatory agents, and the inclusion of a trifluoromethyl group may enhance this activity.

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Model | Dose | % Inhibition of Edema | Reference |

| Fluorobenzothiazole Derivatives | Carrageenan-induced rat paw edema | 20 mg/kg | Varies (some > Diclofenac) | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[7][8][9][10][11]

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound derivative

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the this compound derivative.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, and the trifluoromethyl group can potentially enhance their efficacy.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzothiazole derivatives against various microbial strains. Data for this compound derivatives is limited, so related compounds are included for reference.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-based thiazolidinones | E. coli | 0.12 | [9] |

| S. aureus | 0.12 | [9] | |

| P. aeruginosa | 0.10 | [9] | |

| Bisphenylthiazoles | C. albicans | 1 | |

| C. glabrata | 0.5 - 4 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add a standardized volume of the microbial inoculum (e.g., 10 µL) to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Benzothiazole derivatives have been investigated for their neuroprotective properties, and the trifluoromethyl group may contribute to their ability to cross the blood-brain barrier and interact with central nervous system targets.[16]

While specific quantitative data and detailed signaling pathways for the neuroprotective effects of this compound derivatives are not yet well-established in the literature, preliminary studies on related compounds suggest potential mechanisms involving the modulation of neurotransmitter systems and protection against oxidative stress. Further research in this area is warranted to elucidate the full therapeutic potential of these compounds in neurodegenerative disorders.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. While research specifically focused on this substitution is still in its early stages, the existing data on related halogenated benzothiazoles, combined with the known benefits of trifluoromethylation in drug design, strongly suggests a high potential for potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic. As more data becomes available, a clearer picture of the structure-activity relationships and therapeutic utility of this compound derivatives will undoubtedly emerge.

References

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benthamscience.com [benthamscience.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. m.youtube.com [m.youtube.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

mechanism of action of 6-Trifluoromethylbenzothiazole in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of 6-Trifluoromethylbenzothiazole in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for this compound is limited in publicly available literature. This guide synthesizes findings from studies on structurally related trifluoromethyl- and fluoro-substituted benzothiazole derivatives to construct a probable mechanistic framework. The mechanisms described herein are based on the activities of these related compounds and provide a strong hypothetical foundation for the action of this compound.

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities, including potent anticancer effects. The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and target binding affinity. Evidence from related compounds suggests that the anticancer activity of this compound is not mediated by a single target but rather through a multi-pronged attack on cancer cell physiology. The core mechanisms include the induction of apoptosis via the intrinsic mitochondrial pathway, the disruption of critical oncogenic signaling cascades such as the PI3K/Akt/mTOR pathway, and interference with microtubule dynamics, leading to cell cycle arrest. This document provides a detailed overview of these mechanisms, supported by quantitative data from related compounds, comprehensive experimental protocols, and visual diagrams of the key pathways.

Core Mechanism I: Induction of Intrinsic Apoptosis

The primary mechanism of action for many benzothiazole derivatives is the induction of programmed cell death, or apoptosis. The evidence points strongly towards the activation of the mitochondrial-mediated intrinsic pathway. This pathway is initiated by intracellular stress signals and culminates in the activation of executioner caspases that dismantle the cell.

The process involves:

-

Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This typically involves the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance leads to the formation of pores in the outer mitochondrial membrane, causing a loss of the mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: The loss of membrane integrity allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspases, primarily Caspase-3.

-

Execution of Apoptosis: Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various trifluoromethyl- and fluoro-substituted benzothiazole derivatives against a panel of human cancer cell lines, highlighting their potency.

| Compound Class/Derivative | Cancer Cell Line | Cell Type | Potency (IC50 / GI50) |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas | PC-3 | Prostate | logGI50 -7.10 |

| SNB-75 | CNS | logGI50 -5.84 | |

| UO-31 | Renal | logGI50 -5.66 | |

| 5-methyl-9-(trifluoromethyl)-quino[3,4-b][1][2]benzothiazinium chloride | BxPC-3 | Pancreatic | 0.051 µM |

| Panc-1 | Pancreatic | 0.066 µM | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Various | MIG_MID log GI50 -5.66 |

| 2-Substituted-5-Fluorobenzothiazole | MCF-7 | Breast | 0.4 - 0.57 µM |

| 6-Substituted Benzothiazole (Quinazolinone derivative) | A549 | Lung | 0.44 µM |

Visualization: Intrinsic Apoptosis Pathway

Experimental Protocols

This protocol allows for the detection of key apoptosis-related proteins.[4][5][6]

-

Cell Treatment and Lysis:

-

Plate cancer cells and treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein bands to the loading control.

-

This assay measures the disruption of the mitochondrial membrane potential.[7][8][9]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with the test compound for the desired duration. Include a positive control (e.g., CCCP, a protonophore that depolarizes the membrane) and a vehicle control.

-

-

JC-1 Staining:

-

Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

-

Washing and Measurement:

-

Remove the staining solution and wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

-

Add fresh assay buffer to each well.

-

-

Fluorescence Reading:

-

Immediately measure the fluorescence using a fluorescence microplate reader.

-

Read the fluorescence of J-aggregates (healthy, polarized mitochondria) at Ex/Em ~535/590 nm (red).

-

Read the fluorescence of JC-1 monomers (depolarized mitochondria) at Ex/Em ~485/530 nm (green).

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.

-

Core Mechanism II: Dysregulation of Oncogenic Signaling

Benzothiazole derivatives frequently target key survival pathways that are constitutively active in cancer cells. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is a common target.

-

PI3K/Akt/mTOR Inhibition: These compounds can inhibit the phosphorylation, and thus the activation, of key kinases in this pathway, such as Akt and mTOR.[10][11]

-

Downstream Effects: Inhibition of this pathway leads to decreased protein synthesis, reduced cell proliferation, and can sensitize cells to apoptosis.

-

JAK/STAT Pathway: Some studies also indicate an effect on the JAK/STAT pathway, which is crucial for cytokine signaling and is often dysregulated in cancer, promoting proliferation and survival.[12][13]

Visualization: PI3K/Akt/mTOR Signaling Pathway

Experimental Protocol

This protocol is used to assess the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in section 2.3.1. It is often useful to use shorter time points (e.g., 1, 6, 12 hours) to capture changes in phosphorylation.

-

Perform cell lysis and protein quantification as previously described.

-

-

Immunoblotting:

-

Follow the Western Blot protocol (2.3.1), using primary antibodies specific for both the phosphorylated and total forms of the proteins of interest.

-

Key targets include: p-Akt (Ser473), Total Akt, p-mTOR, Total mTOR, p-STAT3, Total STAT3.

-

-

Data Analysis:

-

Quantify band intensities for both phosphorylated and total protein.

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample. A decrease in this ratio in treated cells indicates inhibition of the pathway.

-

Core Mechanism III: Antimitotic Activity

Certain fluorinated benzothiazole analogues act as antimitotic agents by interfering with microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division.

-

Tubulin Polymerization Inhibition: These compounds can bind to tubulin, the building block of microtubules, and inhibit its polymerization.

-

Mitotic Arrest: Disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged arrest at the G2/M checkpoint is a potent trigger for apoptosis.

Visualization: Experimental Workflow for Cell Cycle Analysis

Experimental Protocols

This assay directly measures the effect of a compound on microtubule formation.[14][15][16]

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in an ice-cold polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep on ice.

-

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Add the test compound (this compound) at various concentrations to the wells. Include a positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion) and a vehicle control.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the cold tubulin solution to the pre-warmed wells.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance corresponds to microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.

-

This method quantifies the distribution of cells in different phases of the cell cycle.[1][2][3][17]

-

Cell Preparation:

-

Treat cells with the test compound for a relevant time period (e.g., 24 hours).

-

Harvest cells, wash with PBS, and count them.

-

-

Fixation:

-

Resuspend the cell pellet (1x10^6 cells) in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

-

Conclusion

The anticancer mechanism of this compound is likely a multifaceted process, leveraging several strategies to induce cancer cell death. Based on extensive research into related fluorinated benzothiazole derivatives, the core mechanisms converge on the induction of apoptosis through the intrinsic mitochondrial pathway, the suppression of pro-survival signaling cascades like PI3K/Akt/mTOR, and the disruption of cell division via antimitotic activity. This combined assault on proliferation, survival, and cell cycle progression underscores the therapeutic potential of this class of compounds. Future research should focus on validating these specific mechanisms directly for this compound to confirm its molecular targets and further optimize its development as a clinical candidate.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. himedialabs.com [himedialabs.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 14. interchim.fr [interchim.fr]

- 15. abscience.com.tw [abscience.com.tw]

- 16. benchchem.com [benchchem.com]

- 17. ucl.ac.uk [ucl.ac.uk]

The Trifluoromethyl Group: A Keystone in Enhancing the Bioactivity of Benzothiazole Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to significantly enhance therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of benzothiazole derivatives. It explores the impact of the CF3 group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of these compounds. Detailed experimental methodologies for the synthesis and biological evaluation of trifluoromethylated benzothiazoles are provided, alongside a comprehensive summary of their anticancer, antimicrobial, and neuroprotective activities, supported by quantitative data. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual representations of complex biological processes and experimental designs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working on the design and optimization of novel benzothiazole-based therapeutics.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a fundamental structural motif in a variety of pharmacologically active molecules.[1] Its derivatives have demonstrated a remarkable range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] In the relentless pursuit of more potent and effective drug candidates, the modification of lead compounds with specific functional groups is a cornerstone of medicinal chemistry. The trifluoromethyl (CF3) group, in particular, has garnered significant attention for its unique ability to favorably alter the properties of bioactive molecules.[4][5]

The incorporation of a trifluoromethyl group into the benzothiazole scaffold can dramatically improve a compound's biological profile.[6][7] This enhancement is attributed to the distinct electronic and steric properties of the CF3 group, which influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][8] This guide will delve into the specific contributions of the trifluoromethyl group to the bioactivity of benzothiazole derivatives, providing a comprehensive overview of its impact across different therapeutic areas.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group due to its similar size, yet it imparts vastly different electronic properties.[4] Its strong electron-withdrawing nature and high lipophilicity are key to its profound effects on the physicochemical and pharmacokinetic profiles of benzothiazole derivatives.[5]

Key Physicochemical Properties Conferred by the CF3 Group:

-

Increased Lipophilicity: The three highly electronegative fluorine atoms make the CF3 group significantly more lipophilic than a methyl group.[4] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to improved absorption and distribution.[4][9]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[4] This makes the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[4] Consequently, trifluoromethylated benzothiazoles often exhibit longer biological half-lives, which can lead to less frequent dosing regimens.[4][6]

-

Modulation of pKa: As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, and even the nitro group.[10][11][12][13] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Synthesis of Trifluoromethylated Benzothiazoles

The synthesis of trifluoromethylated benzothiazoles can be achieved through various synthetic routes. A common method involves the reaction of a trifluoromethyl-substituted aniline with a source of thiocyanate in the presence of a halogen, typically bromine, in an acidic medium.

General Experimental Protocol for the Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

This protocol describes a general method for the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole, a common precursor for more complex derivatives.

Materials:

-

4-(Trifluoromethyl)aniline

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Bromine (Br2) or Sulfuryl chloride (SO2Cl2)

-

Acetic acid

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

A solution of 4-(trifluoromethyl)aniline and potassium thiocyanate is prepared in glacial acetic acid.

-

To this solution, a solution of bromine in acetic acid is added dropwise with stirring over a period of one hour. The temperature is maintained at ambient temperature.

-

The reaction mixture is stirred overnight.

-

The mixture is then poured into a large volume of water.

-

The resulting mixture is cooled in an ice bath and neutralized with an ammonia solution.

-

The precipitated solid is collected by filtration and washed thoroughly with water.

-

The crude product is purified by recrystallization from an ethanol-water mixture to yield 2-amino-6-(trifluoromethyl)benzothiazole.[2]

Biological Activities of Trifluoromethylated Benzothiazoles

The introduction of a trifluoromethyl group has been shown to significantly enhance the biological activity of benzothiazole derivatives across various therapeutic areas.

Anticancer Activity

Trifluoromethylated benzothiazoles have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[14][15] The CF3 group often contributes to increased cytotoxicity and can influence the mechanism of action.

Table 1: Anticancer Activity of Selected Trifluoromethylated Benzothiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3,5-bis-Trifluoromethylphenylurea Derivative 8 | ACHN (Renal Cancer) | GI50 | 0.542 µM | [14][15] |

| 3,5-bis-Trifluoromethylphenylurea Derivative 8 | A-498 (Kidney Carcinoma) | GI50 | 1.02 µM | [14][15] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea 8c | PC-3 (Prostate Cancer) | logGI50 | -7.10 | [16] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea 9c | SNB-75 (CNS Cancer) | logGI50 | -5.84 | [16] |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea 9b | UO-31 (Renal Cancer) | logGI50 | -5.66 | [16] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | IC50 | 24.4 µM | [17] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | IC50 | 25.4 µM | [17] |

| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][10]benzothiazinium chloride (3) | BxPC-3 (Pancreatic Cancer) | IC50 (24h) | 0.051 µM | [18] |

| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][10]benzothiazinium chloride (3) | Panc-1 (Pancreatic Cancer) | IC50 (24h) | 0.066 µM | [18] |

4.1.1. Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a widely used method for identifying and characterizing the anticancer activity of novel compounds.[6]

Procedure:

-

Cell Inoculation: Cells from the 60 different human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. The plates are incubated for 24 hours to allow for cell attachment.[6]

-

Drug Addition: Test compounds are serially diluted and added to the wells. For initial screening, a single high concentration (e.g., 10⁻⁵ M) is often used. Compounds showing significant activity are then tested at five different concentrations.[6]

-

Incubation: The plates are incubated for an additional 48 hours.[6]

-

Assay Termination and Staining: The assay is terminated by the addition of cold trichloroacetic acid (TCA) to fix the cells. The fixed cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.[6]

-

Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.[6]

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The results are often expressed as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration required for total growth inhibition), and LC50 (the concentration required to kill 50% of the cells).[19]

4.1.2. Signaling Pathways in Anticancer Activity

Trifluoromethylated benzothiazoles can exert their anticancer effects through various mechanisms, including the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Caption: General overview of apoptosis induction pathways.

Antimicrobial Activity

The trifluoromethyl group can also enhance the antimicrobial properties of benzothiazole derivatives, making them effective against a range of bacteria and fungi.[20][21]

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Benzothiazole Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 4-Trifluoromethyl bithiazole 8a | E. coli | MIC (with colistin) | Synergistic | [20] |

| 4-Trifluoromethyl bithiazole 8j | S. pyogenes | MIC | 4 | [20] |

| 4-Trifluoromethyl bithiazole 8j | S. aureus | MIC | 16 | [20] |

| 4-Trifluoromethyl bithiazole 8j | E. faecalis | MIC | 8-16 | [20] |

4.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[1][3]

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity